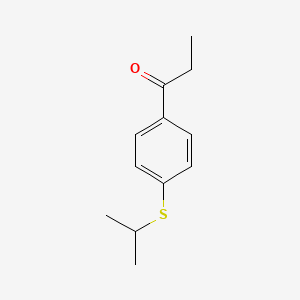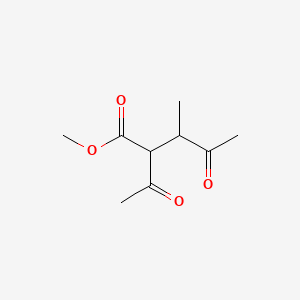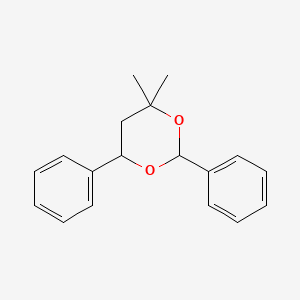
1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- is an organic compound with a unique structure characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions, and two phenyl groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- can be synthesized through the Prins reaction, which involves the condensation of formaldehyde with tert-butanol in the presence of acid catalysts such as phosphoric acid and synthetic zeolites . The reaction is typically carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa .
Industrial Production Methods
On an industrial scale, the synthesis of 1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- is optimized by adjusting parameters such as reaction time, temperature, reactant ratio, and catalyst type to achieve high selectivity and yield . The use of synthetic zeolites like NaA-Y and CaX has been shown to enhance the selectivity towards the desired product .
化学反应分析
Types of Reactions
1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic applications.
Material Science: It is used in the development of polymers and other advanced materials.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
作用机制
The mechanism of action of 1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes.
相似化合物的比较
Similar Compounds
1,3-Dioxane: A simpler analog without the phenyl groups.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.
2,2-Dimethyl-1,3-dioxane-4,6-dione:
Uniqueness
1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity compared to its simpler analogs
属性
CAS 编号 |
17383-99-2 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
4,4-dimethyl-2,6-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C18H20O2/c1-18(2)13-16(14-9-5-3-6-10-14)19-17(20-18)15-11-7-4-8-12-15/h3-12,16-17H,13H2,1-2H3 |
InChI 键 |
YWZRCNNFDDESHR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(OC(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




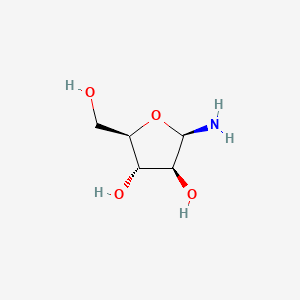

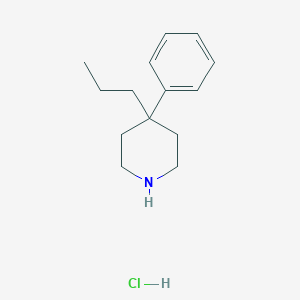
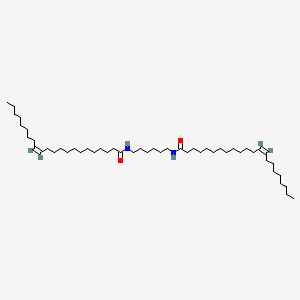
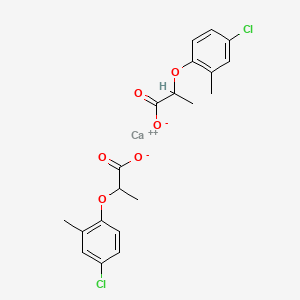
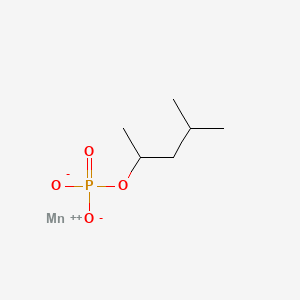
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
